2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine
CAS No.: 84347-13-7
Cat. No.: VC15902609
Molecular Formula: C13H15Cl2N3
Molecular Weight: 284.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84347-13-7 |
|---|---|
| Molecular Formula | C13H15Cl2N3 |
| Molecular Weight | 284.18 g/mol |
| IUPAC Name | 2-chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine |
| Standard InChI | InChI=1S/C13H15Cl2N3/c1-18(9-5-4-8-14)12-10-6-2-3-7-11(10)16-13(15)17-12/h2-3,6-7H,4-5,8-9H2,1H3 |
| Standard InChI Key | QVPNHGKKQGQMLK-UHFFFAOYSA-N |
| Canonical SMILES | CN(CCCCCl)C1=NC(=NC2=CC=CC=C21)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine features a quinazoline core—a fused bicyclic system comprising a benzene ring and a pyrimidine ring. Key substituents include:
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A chlorine atom at the C2 position of the quinazoline ring.
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A methyl group and a 4-chlorobutyl chain attached to the N4 amine.
The IUPAC name reflects this substitution pattern: 2-chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine. Its canonical SMILES representation is CN(CCCCCl)C1=NC(=NC2=CC=CC=C21)Cl, and the InChIKey QVPNHGKKQGQMLK-UHFFFAOYSA-N provides a unique identifier for its 3D conformation.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 284.18 g/mol | |
| Exact Mass | 283.064 Da | |
| PSA (Polar Surface Area) | 29.02 Ų | |
| LogP (Partition Coefficient) | 4.76 |
The high LogP value suggests significant lipophilicity, which may influence membrane permeability and biodistribution .
Synthesis and Reactivity
Synthetic Pathways
Quinazoline derivatives are typically synthesized via cyclocondensation of anthranilic acid derivatives with amines or nitriles. For 2-chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine, a plausible route involves:
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Quinazoline Core Formation: Reaction of 2-aminobenzoic acid with chloromethyl methylamine under acidic conditions to yield the 4-chloroquinazoline intermediate.
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N-Alkylation: Introduction of the 4-chlorobutyl group via nucleophilic substitution using 1-chloro-4-iodobutane in the presence of a base like potassium carbonate.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | POCl₃, DMF, 80°C, 12h | ~60% |
| N-Alkylation | K₂CO₃, DMF, 60°C, 8h | ~45% |
Reactivity Profile
The chlorine atoms at C2 and the butyl chain render the compound susceptible to nucleophilic substitution. For example:
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The C2 chlorine may be displaced by amines or alkoxides to form 2-substituted analogs.
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The 4-chlorobutyl group can undergo further alkylation or elimination reactions.
| Compound | Target | EC₅₀/GI₅₀ | Model System |
|---|---|---|---|
| EP128265 | Caspase-3 | 2 nM | T47D cells |
| 2-Chloro-N-(4-chlorophenyl)-... | Tubulin | 5 nM | PC-3 xenografts |
Pharmacological Applications and Preclinical Studies
Anticancer Therapeutics
The compound’s mechanism may parallel taxanes and vinca alkaloids by disrupting microtubule dynamics. In MX-1 breast cancer xenografts, related quinazolines achieve >90% tumor growth inhibition at 10 mg/kg doses . Its ability to bypass P-glycoprotein-mediated drug resistance further enhances therapeutic potential .
Antibacterial and Antifungal Activity
Chlorinated quinazolines exhibit broad-spectrum antimicrobial properties. For example, 2-chloro-N-(4-nitrobenzyl)-N-methylquinazolin-4-amine (CID 11415786) inhibits Staphylococcus aureus with an MIC of 8 µg/mL . While data for this specific compound are lacking, its structural features suggest comparable activity.
Recent Developments and Future Directions
Structural Optimization
Recent efforts focus on modifying the chlorobutyl chain to enhance solubility. For instance, replacing the terminal chlorine with a hydroxyl group improves aqueous stability without compromising activity.
Targeted Drug Delivery
Nanoparticle-encapsulated formulations of chlorinated quinazolines are under investigation to reduce off-target effects. Preliminary data show a 3-fold increase in tumor accumulation compared to free drug .
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